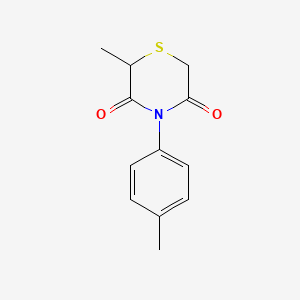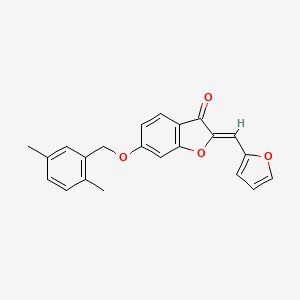![molecular formula C12H12F3NO B2404208 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one CAS No. 1918140-90-5](/img/structure/B2404208.png)
5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam structure . The trifluorophenyl group attached to the pyrrolidinone ring could potentially enhance the compound’s lipophilicity and bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered pyrrolidinone ring, with a methyl group and a trifluorophenylmethyl group attached to the same carbon atom in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluorophenyl group and the electron-donating methyl group. The lactam (cyclic amide) structure of pyrrolidinones can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluorophenyl group could enhance the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Synthesis Methods
Ultrasound-Promoted Synthesis : An environmentally friendly synthesis of N-substituted 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones, closely related to the compound , has been achieved using ultrasound. This method employs ethanol as a solvent and triethylamine as a base, offering a greener and more efficient synthesis route (Franco et al., 2015).
Synthesis in Aqueous Medium : Pyrrolidin-2-ones, including derivatives like 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one, have been synthesized in an eco-friendly aqueous medium using ultrasound. This method is significant for its reduced environmental impact and efficient production (Franco et al., 2012).
Chemical Properties and Analysis
- Conformational Studies : Research on structurally similar compounds has shown the importance of intramolecular hydrogen bonding in determining the conformational properties of such molecules. This insight is relevant for understanding the chemical behavior of this compound (Laurella & Erben, 2016).
Applications in Medicinal Chemistry
Development of Biological Active Molecules : Pyrrolidin-2-ones are considered in the synthesis of new medicinal molecules due to their presence in many biologically active compounds. The ability to introduce various substituents into their nucleus is crucial for developing new drugs with improved biological activity (Rubtsova et al., 2020).
Antimicrobial Activity : Derivatives of pyrrolidine-2-carboxylate, which share a similar structural framework, have shown interesting antimicrobial activity. This suggests potential for developing antimicrobial agents from compounds like this compound (Nural et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUCKLWINFKMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

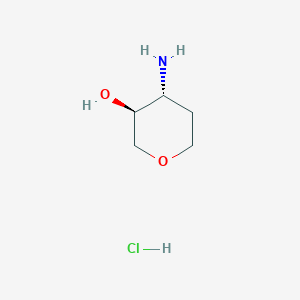
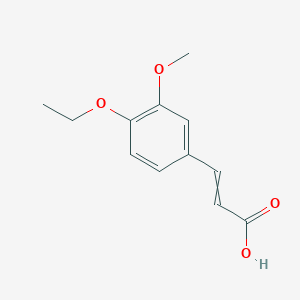
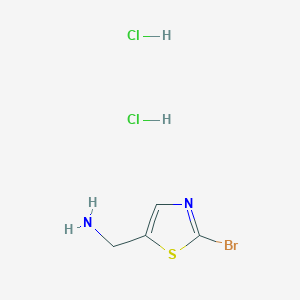
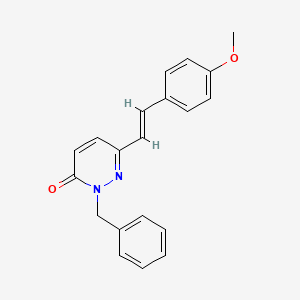
![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
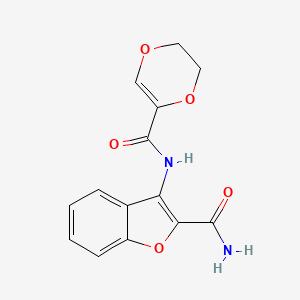
![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)
![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)

